{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol
Brand Name: Vulcanchem
CAS No.: 647857-17-8
VCID: VC4120601
InChI: InChI=1S/C9H9F3O2S/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3
SMILES: COC1=C(C=C(C=C1)CO)SC(F)(F)F
Molecular Formula: C9H9F3O2S
Molecular Weight: 238.23

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol

CAS No.: 647857-17-8

Cat. No.: VC4120601

Molecular Formula: C9H9F3O2S

Molecular Weight: 238.23

* For research use only. Not for human or veterinary use.

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol - 647857-17-8

Specification

CAS No. 647857-17-8
Molecular Formula C9H9F3O2S
Molecular Weight 238.23
IUPAC Name [4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol
Standard InChI InChI=1S/C9H9F3O2S/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3
Standard InChI Key HWMUSXZYZCDORA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CO)SC(F)(F)F
Canonical SMILES COC1=C(C=C(C=C1)CO)SC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Systematic Characterization

{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol (IUPAC name: [4-methoxy-3-(trifluoromethylsulfanyl)phenyl]methanol) features a benzene ring substituted at positions 3 and 4. The methoxy group (-OCH₃) occupies the para position, while the trifluoromethylsulfanyl (-SCF₃) group resides at the meta position relative to the hydroxymethyl (-CH₂OH) substituent. This arrangement creates a stereoelectronic environment where the electron-donating methoxy group counterbalances the electron-withdrawing effects of the -SCF₃ moiety, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Identifiers

PropertyValueSource Analogue
Molecular FormulaC₉H₉F₃O₂SDerived from
Molecular Weight (g/mol)246.22 (calculated)Computed
CAS Registry NumberNot formally assigned
SMILESCOC1=C(C=CC(=C1)CS(F)(F)F)COGenerated

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of {4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}methanol is documented, convergent strategies can be inferred from related compounds. A plausible route involves:

  • Friedel-Crafts Sulfanylation: Introducing the -SCF₃ group to a pre-functionalized aromatic ring. For example, 4-methoxybenzaldehyde could undergo electrophilic substitution using CF₃SCl in the presence of a Lewis acid .

  • Hydroxymethylation: Subsequent reduction of the aldehyde group to -CH₂OH via sodium borohydride or catalytic hydrogenation, as demonstrated in the synthesis of 3-methoxy-4-(trifluoromethyl)benzyl alcohol .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Reference
SulfanylationCF₃SCl, AlCl₃, DCM, 0–25°C, 12 h~60–70% (analogous to )
ReductionNaBH₄, MeOH, 0°C, 2 h~85–90%

Crystallization and Purification

Crystallization protocols for similar benzyl alcohols often employ mixed-solvent systems. For instance, slow evaporation of dichloromethane-methanol (1:1 v/v) solutions produced high-quality crystals in studies of trifluoromethyl-containing aromatics . Differential solubility of the target compound in ethanol-water mixtures could facilitate recrystallization, as seen in ethyl 4-hydroxy-6-(4-hydroxyphenyl)-4-trifluoromethyl-2-sulfanylidene-1,3-diazinane-5-carboxylate .

Physicochemical Properties

Thermal Stability and Phase Behavior

The trifluoromethylsulfanyl group enhances thermal stability compared to non-fluorinated analogs. Based on data for 4-(trifluoromethylthio)benzyl alcohol (b.p. 530.1°C at 760 mmHg ), the target compound’s boiling point is estimated to exceed 500°C due to increased molecular weight and polarity. Melting points for such solids typically range between 80–120°C, influenced by hydrogen bonding capacity .

Table 3: Predicted Physical Properties

PropertyValue (Estimated)Basis
Density (g/cm³)1.35–1.45Comparative analysis
LogP (Octanol-Water)2.8–3.2Similar to
Vapor Pressure (25°C)4.5 × 10⁻¹² mmHgExtrapolated from

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and S-CF₃ vibrations (700–750 cm⁻¹) .

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.95 (d, J=8.5 Hz, 1H, ArH), 4.65 (s, 2H, CH₂OH), 3.85 (s, 3H, OCH₃) .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.

  • Structure-Activity Studies: Evaluating antimicrobial and anticancer activity through in vitro screening against model cell lines.

  • Crystallography: Single-crystal X-ray diffraction to resolve intramolecular interactions influenced by the -SCF₃ group .

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